molecular formula C27H36O12 B1262465 tinosposinenside A

tinosposinenside A

Cat. No.: B1262465
M. Wt: 552.6 g/mol
InChI Key: OZBWLDZUMGKCEP-JWXWVHOGSA-N
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Description

Tinosposinenside A is a diterpenoid compound isolated from Tinospora sinensis, a plant traditionally used in herbal medicine. Structurally, it is characterized by the molecular formula C₂₇H₃₅O₁₂ and a molecular weight of 551.21 g/mol . Its identification via high-performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry (HPLC-LTQ-Orbitrap-MS) revealed a deprotonated molecular ion ([M−H]⁻) at m/z 551.21173, with key fragment ions at m/z 389 (100% abundance), 374, 371, and 359, suggesting a glycosidic cleavage pattern and a core diterpene aglycone structure .

Properties

Molecular Formula

C27H36O12

Molecular Weight

552.6 g/mol

IUPAC Name

[(2S,4aR,6aR,10S,10aS,10bS)-2-(furan-3-yl)-10b-methyl-4,7-dioxo-6a-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4a,5,6,8,9,10,10a-octahydro-1H-benzo[f]isochromen-10-yl] acetate

InChI

InChI=1S/C27H36O12/c1-13(29)37-16-3-4-19(30)27(12-36-25-22(33)21(32)20(31)18(10-28)39-25)7-5-15-24(34)38-17(14-6-8-35-11-14)9-26(15,2)23(16)27/h6,8,11,15-18,20-23,25,28,31-33H,3-5,7,9-10,12H2,1-2H3/t15-,16-,17-,18+,20+,21-,22+,23-,25+,26+,27+/m0/s1

InChI Key

OZBWLDZUMGKCEP-JWXWVHOGSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC(=O)[C@]2([C@@H]1[C@@]3(C[C@H](OC(=O)[C@@H]3CC2)C4=COC=C4)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC(=O)OC1CCC(=O)C2(C1C3(CC(OC(=O)C3CC2)C4=COC=C4)C)COC5C(C(C(C(O5)CO)O)O)O

Synonyms

tinosposinenside A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Tinosposinenside A with structurally related diterpenoids from Tinospora sinensis and other species:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Fragments ([M−H]⁻, m/z) Retention Time (min) ClogP* (Inferred) Source
This compound C₂₇H₃₅O₁₂ 551.21 389, 374, 371, 359 30.82 Moderate (~1.03) Tinospora sinensis
Tinosposinenside B C₂₈H₃₇O₁₃ 581.22 343, 373, 535 4.2, 37.80 Higher (~2.13) Tinospora sinensis
Tinosposinenside C C₂₆H₃₅O₁₂ 539.21 497, 479, 478 51.12 Lower (~1.39) Tinospora sinensis
Tinocrisposide C₂₈H₃₇O₁₄ 597.22 579, 561, 495 27.97 Higher (~1.64) Tinospora sinensis
Tormentic Acid C₃₀H₄₈O₅ 487.34 469, 487 31.43 High (~4.9) Kleinia pendula

*ClogP (calculated partition coefficient) inferred from retention times and fragmentation patterns.

Key Observations:

Structural Differentiation: Glycosylation Patterns: this compound lacks the acetylated sugar moieties present in Tinosposinenside B and Tinocrisposide, as evidenced by its simpler fragmentation profile (e.g., absence of ions like m/z 563 or m/z 579 seen in Tinocrisposide) . Side-Chain Modifications: Compared to Tinosposinenside C, which shows a base peak at m/z 497 (indicative of a decarboxylated aglycone), this compound retains a hydroxylated side chain (fragment m/z 389) .

Molecular Weight: Tinosposinenside B’s higher molecular weight (581.22 vs. 551.21) correlates with additional hydroxyl or acetyl groups, which may influence receptor binding or solubility .

Analytical Challenges and Gaps

  • Fragmentation Ambiguity: Overlapping fragments (e.g., m/z 297 in Tinosposinenside B and Isocryptotanshinone II) complicate structural elucidation without NMR validation .
  • Bioactivity Data: Most studies focus on structural identification via MS; pharmacological profiling of this compound remains sparse .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the structural characterization of tinosposinenside A?

To elucidate the structure of this compound, researchers should employ a combination of:

  • High-Resolution Mass Spectrometry (HR-MS) for molecular formula determination.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments like 1^1H, 13^13C, HSQC, HMBC) to assign stereochemistry and functional groups.
  • X-ray crystallography if single crystals are obtainable, for absolute configuration confirmation. Methodological rigor requires cross-validating results with existing phytochemical databases and replicating analyses across independent labs to minimize instrumentation bias .

Q. How should in vitro bioactivity assays for this compound be designed to ensure reproducibility?

  • Standardized cell lines : Use authenticated cell lines (e.g., HepG2 for hepatotoxicity, RAW264.7 for anti-inflammatory assays) with passage numbers documented.
  • Dose-response curves : Test a minimum of five concentrations in triplicate, with positive controls (e.g., ascorbic acid for antioxidant assays).
  • Endpoint selection : Combine multiple assays (e.g., DPPH scavenging, SOD activity) to mitigate assay-specific artifacts. Statistical analysis should include ANOVA with post-hoc tests to confirm significance thresholds (p<0.05p < 0.05) .

Q. What extraction protocols maximize this compound yield from Tinospora cordifolia?

Comparative studies recommend:

Solvent SystemTemperatureDurationYield (%)
70% Ethanol60°C4 hrs1.8
Methanol:Water (8:2)Reflux6 hrs2.1
Post-extraction, use column chromatography (silica gel or Sephadex LH-20) with gradient elution (ethyl acetate:methanol) for purification. Validate purity via HPLC (>95%) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across rodent models be resolved?

Discrepancies in bioavailability or half-life often stem from:

  • Species-specific metabolism : Compare CYP450 isoform expression in rats vs. mice using qPCR.
  • Administration route : Standardize oral vs. intravenous dosing and monitor plasma protein binding.
  • Analytical validation : Employ LC-MS/MS with deuterated internal standards to reduce matrix effects. Meta-analysis frameworks (e.g., PRISMA guidelines) can synthesize data across studies to identify confounding variables .

Q. What integrative approaches link this compound’s anti-inflammatory effects to specific molecular targets?

Advanced methodologies include:

  • Network pharmacology : Construct protein-protein interaction networks using databases like STRING, prioritizing nodes (e.g., NF-κB, COX-2) with high betweenness centrality.
  • CRISPR-Cas9 knockout models : Validate target genes (e.g., TNF-α) in macrophage lines.
  • Metabolomics : Pair LC-MS with pathway analysis tools (KEGG, MetaboAnalyst) to map metabolite flux changes. Triangulate findings with molecular docking simulations to predict binding affinities .

Q. How can researchers address variability in this compound’s cytotoxicity reported across cancer cell lines?

  • Cell line profiling : Screen panels (NCI-60) to identify lineage-specific sensitivities.
  • Microenvironment mimicry : Use 3D spheroid cultures or co-cultures with fibroblasts to replicate in vivo conditions.
  • Mechanistic deconvolution : Apply RNA-seq to compare transcriptomes of responsive vs. resistant lines, focusing on apoptotic pathways (e.g., Bcl-2/Bax ratios). Replicate experiments under hypoxia (5% O2_2) to assess oxygen tension effects .

Methodological Considerations for Data Interpretation

  • Contradiction analysis : Use Bland-Altman plots or Cohen’s dd to quantify effect size disparities between studies.
  • Theoretical grounding : Align hypotheses with frameworks like network pharmacology or systems biology to ensure mechanistic plausibility .
  • Ethical compliance : For in vivo work, adhere to ARRIVE guidelines for experimental rigor and transparency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tinosposinenside A
Reactant of Route 2
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